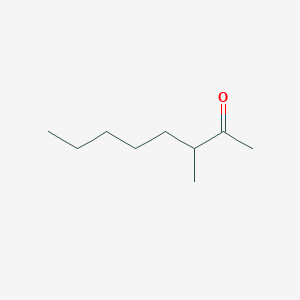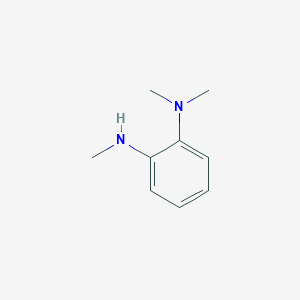
1,2-Benzenediamine, N,N,N'-trimethyl-
Overview
Description
1,2-Benzenediamine, N,N,N'-trimethyl- (also known as Methylated 1,2-benzenediamine) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 1,2-diaminobenzene and formaldehyde, followed by methylation. The resulting compound has been found to have a variety of applications in the field of biochemistry and physiology. In
Scientific Research Applications
Solid State Structures and Solution Dynamics
The study by Gardiner and Raston (1996) explores the lithiation of N,N'-bis(trimethylsilyl)ethylenediamine and its solution dynamics, providing insights into the behavior of such compounds in various states and their potential applications in material science and chemistry (Gardiner & Raston, 1996).
Chemical Derivatization of Electrode Surfaces
Buchanan et al. (1983) discuss the use of N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives for electrode surface derivatization, indicating their potential in electrochemical applications and sensor development (Buchanan, Calabrese, Sobieralski, & Wrighton, 1983).
Synthesis of Benzimidazoles in High-Temperature Water
Dudd et al. (2003) demonstrate the synthesis of benzimidazoles, including 2-phenylbenzimidazole from 1,2-phenylenediamine, under high-temperature water conditions, which could have implications for green chemistry and pharmaceutical synthesis (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Separation Techniques in Analytical Chemistry
Lin, Chen, and Wang (1999) explore the separation of benzenediamines and other compounds in hair dyes using micellar electrokinetic chromatography, highlighting the method's utility in analytical chemistry and quality control (Lin, Chen, & Wang, 1999).
Enantiodiscrimination by NMR Spectroscopy
Recchimurzo, Micheletti, Uccello-Barretta, and Balzano (2021) report on a dimeric thiourea CSA for enantiodiscrimination of amino acid derivatives by NMR spectroscopy, underlining its potential in chiral analysis and pharmaceutical research (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2021).
Mechanism of Action
Target of Action
N,N,N’-Trimethyl-o-phenylenediamine, also known as 1,2-Benzenediamine, N,N,N’-trimethyl- or N1,N1,N2-trimethylbenzene-1,2-diamine, primarily targets bacterial cytochrome c oxidases . These enzymes play a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
This compound acts as a redox mediator . It facilitates the transfer of electrons within the bacterial cytochrome c oxidases . This interaction results in changes to the redox state of the enzyme, affecting its function and the overall process of cellular respiration .
Biochemical Pathways
The action of N,N,N’-Trimethyl-o-phenylenediamine affects the electron transport chain . This chain is a series of protein complexes and electron carrier molecules within the inner membrane of mitochondria in eukaryotic cells and the plasma membrane of prokaryotic cells. Changes in this pathway can have downstream effects on ATP production and overall cellular energy levels .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed within the body
Result of Action
The action of N,N,N’-Trimethyl-o-phenylenediamine on bacterial cytochrome c oxidases can result in changes to bacterial metabolism, potentially affecting their growth and survival . It can also induce swelling of deenergized rat liver mitochondria .
Action Environment
The efficacy and stability of N,N,N’-Trimethyl-o-phenylenediamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
properties
IUPAC Name |
1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFTMKSQSKHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336390 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2427-03-4 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



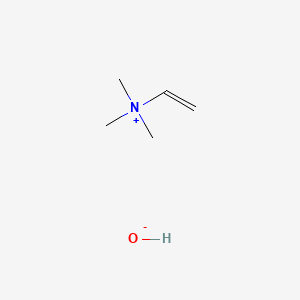
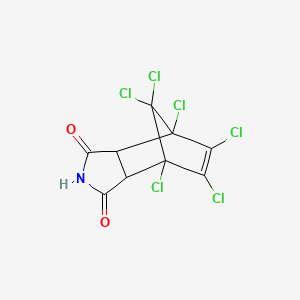
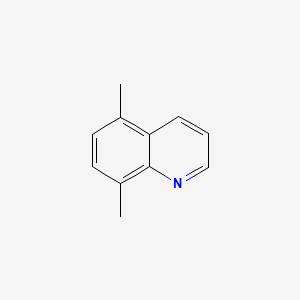
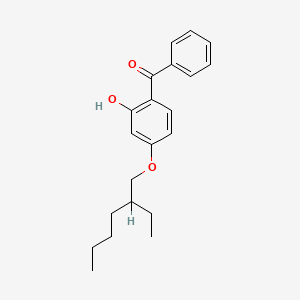





![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
